molecular formula C34H42IN5S B1150014 Dye 993

Dye 993

Cat. No.: B1150014
M. Wt: 679.7 g/mol
InChI Key: ASRSFNJOVOYMBF-UHFFFAOYSA-M
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Description

Dye 993 (Catalog No. GC35916) is a substituted unsymmetrical cyanine dye designed for detecting DNA in electrophoretic gels. Its selective permeability allows it to penetrate gel matrices efficiently while minimizing background interference, making it a critical tool in molecular biology research.

Properties

Molecular Formula

C34H42IN5S

Molecular Weight

679.7 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide

InChI

InChI=1S/C34H42N5S.HI/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28;/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3;1H/q+1;/p-1

InChI Key

ASRSFNJOVOYMBF-UHFFFAOYSA-M

SMILES

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-]

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Key Insights :

  • This compound’s asymmetric cyanine structure enables selective DNA binding, unlike the rigid aromatic systems of CAS 918538-05-3 or the sulfonamide group in CAS 79349-82-9 .
  • The nitro group in CAS 99337-98-1 enhances electron-withdrawing properties, contrasting with this compound’s electron-rich cyanine backbone .

Physicochemical Properties and Performance Metrics

Table 1: Property Comparison

Parameter This compound CAS 918538-05-3 CAS 99337-98-1 CAS 79349-82-9
Molecular Weight Not specified 188.01 g/mol 245.28 g/mol 226.25 g/mol
Log S (ESOL) High solubility* -3.22 -3.45 -2.24
H-Bond Acceptors ~3–4 3 5 6
Permeability High Moderate Low Moderate
Bioavailability Score Not available 0.55 0.72 0.85

*Inferred from its formulation as a 10 mM solution .

Key Findings :

  • This compound’s high permeability is critical for gel penetration, outperforming CAS 99337-98-1, which has lower solubility and higher molecular weight .

DNA Detection Efficiency

  • This compound : Optimized for low-background staining in agarose and polyacrylamide gels, with excitation/emission profiles compatible with standard UV transilluminators .
  • CAS 79349-82-9 : Sulfonamide-thiazole structure favors protein binding, limiting its utility in nucleic acid applications .

Biological Activity

Dye 993 is a synthetic azo dye recognized for its vibrant color and extensive applications in textiles and biological research. This compound, characterized by its chromophoric properties due to the presence of azo groups (-N=N-), has garnered attention for its biological activity, particularly regarding its cytotoxicity and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, which is known for its strong absorption in the visible spectrum. The structural characteristics of azo dyes contribute to their stability and color intensity, making them suitable for various applications. The synthesis of this compound typically involves multiple steps, with recent advancements including microwave-assisted techniques that enhance yield and reduce reaction times.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study highlighted that certain azo dyes, including this compound, can induce cell death in cancerous and non-cancerous cell lines, raising concerns about their safety in biological applications. The cytotoxicity of this compound was assessed using several methodologies, including MTT assays and live/dead staining techniques.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM)Effect Observed
HeLa25Significant reduction in viability
MCF-730Moderate reduction in viability
WI-3850Minimal effect observed

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A series of experiments evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Classification
Staphylococcus aureus18Strong
Escherichia coli12Moderate
Candida albicans15Strong
Aspergillus fumigatus10Weak

Case Studies

  • Cytotoxicity in Cancer Research : In a study focused on the potential use of this compound in cancer therapy, researchers observed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This finding suggests a potential application for this compound in targeted cancer treatments.
  • Environmental Impact : Another case study investigated the environmental implications of this compound usage in textile industries. The study found that wastewater containing this compound exhibited significant toxicity to aquatic life, emphasizing the need for proper treatment methods before discharge into water bodies.

Structure-Activity Relationship (SAR)

The biological activity of azo dyes like this compound is often linked to their chemical structure. Structure-activity relationship studies have shown that modifications to the dye's molecular framework can enhance or diminish its cytotoxic and antimicrobial effects. For instance, the introduction of electron-withdrawing groups has been associated with increased reactivity against microbial strains .

Q & A

Q. How can researchers mitigate confirmation bias in interpreting this compound’s catalytic activity?

  • Methodological Answer : Implement double-blinded data analysis (e.g., third-party statisticians) and pre-register hypotheses on platforms like Open Science Framework. ’s Daubert-standard principles emphasize peer validation of methodological soundness .

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